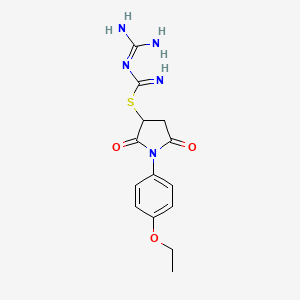![molecular formula C26H23Cl2N7O4 B11525537 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}acetohydrazide](/img/structure/B11525537.png)
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)ACETOHYDRAZIDE is a complex organic compound that features multiple functional groups, including oxadiazole, benzodiazole, and acetohydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)ACETOHYDRAZIDE typically involves multiple steps. The initial step often includes the formation of the oxadiazole and benzodiazole rings through cyclization reactions. These rings are then functionalized with amino and methoxy groups. The final step involves the coupling of these intermediates with acetohydrazide under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups results in nitro derivatives, while substitution reactions can yield a wide range of functionalized derivatives .
Scientific Research Applications
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and sensitivity
Mechanism of Action
The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: Similar in structure but with different functional groups.
3,3′-Bis(5-amino-1,2,4-oxadiazol-3-yl)-4,4′-azofuroxan: Contains oxadiazole rings but differs in the overall structure.
3,4-Bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Another compound with oxadiazole rings but with different substituents
Uniqueness
The uniqueness of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)ACETOHYDRAZIDE lies in its combination of multiple functional groups and rings, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C26H23Cl2N7O4 |
|---|---|
Molecular Weight |
568.4 g/mol |
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N'-[[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methyl]acetohydrazide |
InChI |
InChI=1S/C26H23Cl2N7O4/c1-37-21-8-4-5-15(24(21)38-14-16-9-10-17(27)11-18(16)28)12-30-32-22(36)13-35-20-7-3-2-6-19(20)31-26(35)23-25(29)34-39-33-23/h2-11,30H,12-14H2,1H3,(H2,29,34)(H,32,36) |
InChI Key |
OZNRXDZLQLGGLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)CNNC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)naphthalene-1-carboxamide](/img/structure/B11525456.png)

methanone](/img/structure/B11525462.png)
![N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-iodobenzamide](/img/structure/B11525463.png)
![N-cyclohexyl-5-[(2E)-2-(3-methoxy-4-methylbenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B11525471.png)

![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B11525481.png)
![6-Amino-4-(2,5-dimethoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11525488.png)
![6-Amino-3-tert-butyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11525506.png)
![2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate](/img/structure/B11525523.png)
![N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11525524.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-tert-butyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11525525.png)
![N-cyclohexyl-2-[(6-{[(E)-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11525531.png)
![3',5'-di-tert-butyl-6-nitro-2-phenyl-4H,4'H-spiro[1,4-benzoxazine-3,1'-cyclohexa[2,5]dien]-4'-one](/img/structure/B11525535.png)
